molecular formula C20H32O2 B190603 Arachidonic acid CAS No. 506-32-1

Arachidonic acid

Cat. No. B190603
CAS RN: 506-32-1
M. Wt: 304.5 g/mol
InChI Key: YZXBAPSDXZZRGB-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidonic Acid (AA or ARA) is a polyunsaturated omega-6 fatty acid . It is structurally related to the saturated arachidic acid found in cupuaçu butter . It is a constituent of animal phosphatides and is abundant in the brain, muscles, and liver . It is involved in cellular signaling as a lipid second messenger involved in the regulation of signaling enzymes .


Synthesis Analysis

Arachidonic acid is the precursor of a series of bioactive lipids with relevant cell signaling and pathophysiological actions . The released AA is the substrate of four possible enzymatic pathways: prostaglandin endoperoxide H synthase (PGHS), lipoxygenase (LOX), cytochrome p450 (CYP 450), and anandamide pathways .


Molecular Structure Analysis

Arachidonic acid is a carboxylic acid with a 20-carbon chain and four cis-double bonds . The first double bond is located at the sixth carbon from the omega end .


Chemical Reactions Analysis

Arachidonic acid is a precursor in the production of eicosanoids: the prostaglandins, thromboxanes, prostacyclin, and the leukotrienes . It is involved in cellular signaling as a second messenger .


Physical And Chemical Properties Analysis

Arachidonic acid has a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol . It has a melting point of -49 °C and a boiling point of 160-165 °C at 1.0 mmHg .

Scientific Research Applications

Cardiovascular Health

Arachidonic acid is a crucial component of cell membranes, conferring flexibility and fluidity. It serves as a lipid second messenger in cellular signaling and plays a role in vasodilation . ARA’s impact on cardiovascular health extends to regulating vascular elasticity, lipid metabolism, leukocyte function, and platelet activation .

Inflammation and Immune Response

ARA is proinflammatory and immunosupportive. It acts as a precursor for various eicosanoids, including prostaglandins and leukotrienes, which play pivotal roles in inflammation and immune modulation . Understanding ARA’s involvement in these processes is essential for therapeutic interventions.

Brain and Nervous System Development

ARA is present in cell membranes, particularly in phospholipids, and widely distributed in the liver, muscle, blood, and nervous system. It regulates brain, nerve, and retina development, emphasizing its importance during early life stages . Researchers continue to explore its impact on cognitive function and neuroprotection.

Cancer Prevention and Management

Recent studies have investigated ARA’s tumoricidal action. While more research is needed, ARA shows potential for cancer prevention and management. Understanding its mechanisms in inhibiting tumor growth could lead to novel therapeutic strategies .

Skin Health and Cosmetics

ARA’s role in skin health is multifaceted. It contributes to maintaining skin barrier function, hydration, and elasticity. Topical formulations containing ARA are used in cosmetics and skincare products to promote healthy skin .

Nutritional Supplementation

ARA is incorporated into infant and elderly formulas, providing essential fatty acids for growth, development, and overall health. Its inclusion in nutritional supplements supports optimal lipid metabolism and immune function .

Sports Nutrition and Performance

Some studies explore ARA supplementation’s potential impact on exercise performance, muscle recovery, and inflammation reduction. Athletes and fitness enthusiasts may benefit from understanding its effects on physical performance .

Synthetic Biology and Industrial Production

Traditionally, ARA was obtained from animal tissues, but microorganisms like Mortierella alpina are now explored as alternative resources. Genetic modification and synthetic biology methods enhance ARA production, making it a promising candidate for sustainable industrial applications .

Mechanism of Action

Target of Action

Arachidonic Acid (AA) is a natural fatty acid that plays an essential role in physiological homeostases, such as repair and growth of cells . It interacts with several targets including:

These targets play crucial roles in various physiological processes, including cell growth and repair, inflammation, and metabolic regulation .

Mode of Action

AA is liberated from membrane phospholipids by the action of phospholipases upon stimulation by a variety of extracellular stimuli including neurotransmitters, growth factors, and cytokines . It is then metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes mediate AA metabolism in a cell-/tissue-/stress-dependent manner .

Biochemical Pathways

AA is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes . It is metabolized by three major enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . The products of these pathways, known as eicosanoids, function as crucial bioactive lipids . They contribute to normal sensing of extra- and intracellular environments and the subsequent transmission of pathophysiological signals to control dynamic cell behaviors and metabolism .

Pharmacokinetics

It is known that aa is a constituent of animal phosphatides and is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .

Result of Action

The actions of AA and its metabolites have profound effects on cellular functions. They are implicated in pain, tissue regeneration, immune modulation, and more . They also play pivotal roles in linking immunologic-metabolic interactions, microenvironment homeostasis, the balance of cell survival and death, hormone regulation in the cardiovascular system, and other functions .

Action Environment

Environmental conditions have significant impacts on the physiological characteristics of microorganisms, and changes in conditions may directly affect intracellular lipids and AA synthesis . Moreover, AA is amphipathic, and its hydrophobic tail can remain in a lipid bilayer while its polar carboxyl group (charged or uncharged) can emerge into the aqueous environment outside the membrane . This property is crucial for understanding the availability within the cell of endogenous and exogenous AA .

Safety and Hazards

Arachidonic acid is highly flammable and can cause skin and eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBAPSDXZZRGB-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040420
Record name Arachidonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index], Liquid
Record name Arachidonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11958
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Arachidonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000015 [mmHg]
Record name Arachidonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11958
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Arachidonic Acid

CAS RN

506-32-1, 93444-49-6
Record name Arachidonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,11,14-Eicosatetraenoic acid, labeled with carbon-14, (all-Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093444496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arachidonic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arachidonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosa-5,8,11,14-tetraenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARACHIDONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YG812J1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arachidonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arachidonic acid
Reactant of Route 2
Arachidonic acid
Reactant of Route 3
Arachidonic acid
Reactant of Route 4
Arachidonic acid
Reactant of Route 5
Arachidonic acid
Reactant of Route 6
Arachidonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.